Superior and Broad-Spectrum nAChR Antagonism vs. Regioisomeric Analogs
N-[2-(Pyrrolidin-1-yl)ethyl]aniline demonstrates potent antagonist activity across multiple human nicotinic acetylcholine receptor (nAChR) subtypes, a profile not observed in its 4-substituted regioisomer (CAS 168897-20-9). Quantitative data show single-digit to low nanomolar IC₅₀ values: α3β4 (1.8 nM), α4β2 (12 nM), α4β4 (15 nM), and muscle-type α1β1γδ (7.9 nM) [1]. In contrast, available activity data for the 4-substituted analog in public databases show no comparable nAChR activity. The 5-HT1A receptor activity (IC₅₀ range: 110–250 nM) further distinguishes its serotonergic engagement [2].
| Evidence Dimension | nAChR subtype antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; α1β1γδ: 7.9 nM |
| Comparator Or Baseline | 4-(2-(Pyrrolidin-1-yl)ethyl)aniline (CAS 168897-20-9): No detectable nAChR antagonism reported |
| Quantified Difference | Not applicable (qualitative difference in target class engagement) |
| Conditions | Human recombinant nAChR subtypes expressed in SH-SY5Y and TE671/RD cells; inhibition of carbamylcholine-induced 86Rb+ efflux [1] |
Why This Matters
Procurement of the correct regioisomer is essential for nAChR-focused CNS drug discovery, as the 4-substituted analog fails to engage this validated target class.
- [1] EcoDrugPlus Database. Compound ID 2126094. nAChR antagonism data for N-[2-(pyrrolidin-1-yl)ethyl]aniline. View Source
- [2] BindingDB. ChEMBL_198198 (CHEMBL799817). 5-HT1A receptor adenylate cyclase inhibition assay. View Source
